3-[(2-chlorophenyl)methyl]-6-[(2-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
Properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-6-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN5O/c19-14-7-3-1-5-12(14)10-25-17-16(22-23-25)18(26)24(11-21-17)9-13-6-2-4-8-15(13)20/h1-8,11H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAILLKVNSLWQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)N=NN3CC4=CC=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
F6609-4630, also known as RMC-4630, is a potent, selective, and orally bioavailable allosteric inhibitor of SHP2 . SHP2 is a central node in the RAS signaling pathway , which plays a crucial role in cell growth and differentiation.
Mode of Action
RMC-4630 interacts with its target, SHP2, by binding to it in an allosteric manner. This binding inhibits the enzymatic activity of SHP2, thereby disrupting the RAS signaling pathway. This disruption can lead to the shrinkage of tumors carrying certain mutations in the RAS pathway such as KRAS G12C, NF1 LOF, and BRAF Class3 .
Biochemical Pathways
The primary biochemical pathway affected by RMC-4630 is the RAS-MAP kinase cell growth signaling cascade . By inhibiting SHP2, RMC-4630 disrupts this pathway, which can lead to the inhibition of cell growth and proliferation.
Pharmacokinetics
The pharmacokinetic properties of RMC-4630 are still under investigation. It has been reported that rmc-4630 is orally bioavailable. This means that the compound can be absorbed into the bloodstream when taken by mouth, which is crucial for its bioavailability and therapeutic effect.
Result of Action
The inhibition of SHP2 by RMC-4630 has been shown to have anti-tumor activity. In a phase 1 clinical trial, RMC-4630 showed promising results in patients with non-small cell lung cancer and other solid tumors carrying certain mutations that cause hyperactivation of the RAS-MAP kinase cell growth signaling cascade. The most frequent adverse events were edema, diarrhea, fatigue, anemia, and thrombocytopenia.
Biological Activity
The compound 3-[(2-chlorophenyl)methyl]-6-[(2-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one belongs to the class of triazolo-pyrimidines, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : CHClF NO
- IUPAC Name : this compound
Biological Activity Overview
The biological activities of triazolo-pyrimidine derivatives have been extensively studied. The specific compound under discussion has shown promising results in various assays related to cancer treatment and enzyme inhibition.
Anticancer Activity
Research indicates that derivatives of triazolo-pyrimidines exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis. For instance:
- Mechanism of Action : The compound acts as an inhibitor of lysine-specific demethylase 1 (LSD1), a target implicated in the progression of various cancers. In vitro studies demonstrated that it can significantly reduce the viability of cancer cell lines such as MGC-803 by inhibiting LSD1 activity .
Enzyme Inhibition
The compound has been identified as a potent inhibitor of several enzymes:
- Topoisomerase I Inhibition : It stabilizes the enzyme-DNA complex, preventing DNA replication and leading to cell death in cancer cells .
- Phosphatidylinositol 3-Kinase (PI3K) : Another target for this compound includes PI3K, which plays a crucial role in cell growth and survival pathways .
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of similar compounds within the same class:
- LSD1 Inhibition : A study found that a related triazolo-pyrimidine derivative exhibited an IC value of 0.564 μM against LSD1, demonstrating significant potential for cancer therapy .
- Cytotoxicity Assays : In vitro cytotoxicity assays against human malignant cell lines (e.g., MCF-7) showed that compounds with similar structures had enhanced activity compared to standard treatments .
Comparative Analysis with Similar Compounds
The biological activity of triazolo-pyrimidines can be compared with other heterocyclic compounds:
Comparison with Similar Compounds
Structural Analogues of Triazolopyrimidinones
The following compounds share the triazolopyrimidinone scaffold but differ in substituents:
Key Structural and Functional Differences
- Substituent Position and Electronic Effects: The ortho-chloro/fluoro substituents in the target compound introduce steric hindrance and reduce conjugation compared to para-chlorophenoxy in ’s compound, which allows for greater planarity (dihedral angle: 1.09° vs. 87.74° for phenyl rings) . Dimethylaminopropyl chains () improve solubility via tertiary amine protonation but add conformational flexibility .
- Synthetic Yields and Purity: reports a 92% yield for 5-(4-chlorophenoxy)-6-isopropyl-3-phenyl-triazolo-pyrimidinone, achieved via K2CO3-mediated nucleophilic substitution . Elemental analysis discrepancies (e.g., 58.62% C found vs. 59.77% calculated in ) highlight variability in purity across analogues .
Physicochemical Properties
- Melting Points : Ortho-substituted derivatives (e.g., : 184°C) exhibit slightly lower melting points than para-substituted analogues (: ~185–186°C), likely due to reduced crystallinity from steric effects .
Preparation Methods
Sequential Alkylation Methodology
The introduction of 2-chlorophenylmethyl and 2-fluorophenylmethyl groups at positions 3 and 6 requires sequential alkylation. A two-step protocol derived from patent WO2023005587 involves:
-
First alkylation : Reacting the triazolopyrimidinone core with 2-chlorobenzyl bromide in tetrahydrofuran (THF) at 15–45°C using N,N-diisopropylethylamine (DIEA) as a base.
-
Second alkylation : Treating the mono-alkylated intermediate with 2-fluorobenzyl bromide in toluene at 10–30°C under nitrogen atmosphere.
Table 1: Alkylation Reaction Optimization
| Parameter | First Alkylation | Second Alkylation |
|---|---|---|
| Solvent | THF | Toluene |
| Temperature | 15–45°C | 10–30°C |
| Base | DIEA (1.2–1.4 equiv) | TMDS (3–5 equiv) |
| Reaction Time | 2–4 hours | 10–12 hours |
| Yield | 78–85% | 72–80% |
Post-alkylation purification involves dichloromethane extraction, followed by recrystallization from methanol to achieve >99% purity.
Alternative One-Pot Three-Component Synthesis
Reddi et al. proposed a streamlined approach using multicomponent reactions (MCRs) combining:
-
2-Chlorobenzaldehyde (1 )
-
3-Amino-1,2,4-triazole (2 )
-
3-(2-Fluorophenyl)-3-oxopropanenitrile (3 )
Reaction conditions:
This method eliminates intermediate isolation steps, achieving an overall yield of 68%. Mechanistic studies suggest the reaction proceeds via:
-
Knoevenagel condensation between aldehyde 1 and nitrile 3 .
-
Michael addition of aminotriazole 2 to the α,β-unsaturated intermediate.
Halogen-Specific Modifications
Chlorine Incorporation
The 2-chlorophenyl group is introduced using 2-chlorobenzyl bromide, which exhibits higher reactivity compared to aryl chlorides due to improved leaving group ability. Kinetic studies show complete conversion within 3 hours at 40°C in THF.
Fluorine Incorporation
Electron-deficient 2-fluorobenzyl bromide requires milder conditions (10–30°C) to prevent β-elimination. Indium bromide (InBr₃) catalyzes the coupling by stabilizing the benzyl carbocation intermediate.
Spectroscopic Characterization and Quality Control
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Industrial-Scale Production Considerations
Patent WO2023005587 outlines a cost-effective route suitable for kilogram-scale synthesis:
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis yield of triazolopyrimidine derivatives like 3-[(2-chlorophenyl)methyl]-6-[(2-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one?
- Methodology :
- Stepwise Synthesis : Use multi-step reactions with intermediates (e.g., triazole and pyrimidine precursors). Key steps include cyclization and nucleophilic substitution .
- Condition Optimization : Adjust temperature (60–120°C), solvent polarity (DMF or THF), and catalysts (e.g., Pd/C for hydrogenation). Longer reaction times (12–24 hrs) improve yields .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate high-purity products .
Q. What spectroscopic techniques are critical for validating the structure of this compound?
- Methodology :
- NMR : Use H and C NMR to confirm substituent positions on the triazolopyrimidine core. For example, aromatic protons (δ 7.2–8.1 ppm) and methylene bridges (δ 4.5–5.5 ppm) .
- HRMS : Confirm molecular weight (e.g., [M+H] at m/z 397.08) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., triazole-pyrimidine dihedral angles <5°) .
Q. How do substituents (2-chlorophenyl, 2-fluorophenyl) influence this compound’s physicochemical properties?
- Methodology :
- LogP Analysis : Measure hydrophobicity via HPLC (C18 column, methanol/water mobile phase). Chlorine increases logP by ~0.5 vs. fluorine .
- Thermal Stability : Use DSC/TGA to assess melting points (e.g., 220–250°C) and decomposition profiles .
Advanced Research Questions
Q. What computational strategies can predict binding affinities of this compound to kinase targets?
- Methodology :
- Docking Simulations : Use AutoDock Vina with ATP-binding site models (e.g., CDK2 or EGFR kinases). Focus on halogen bonding between Cl/F and hinge-region residues .
- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability (RMSD <2 Å) .
Q. How can researchers resolve contradictions in spectral data for structurally similar analogs?
- Methodology :
- Comparative NMR : Overlay spectra of analogs to identify shifts caused by substituent electronic effects (e.g., fluorine’s deshielding vs. chlorine’s inductive effect) .
- Isotopic Labeling : Synthesize F-labeled analogs to clarify ambiguous NOE correlations .
Q. What experimental designs mitigate byproduct formation during triazole-pyrimidine cyclization?
- Methodology :
- Reagent Stoichiometry : Limit excess azide precursors (<1.2 eq) to avoid diazo byproducts .
- Microwave-Assisted Synthesis : Reduce reaction time (30 mins vs. 24 hrs) at 100°C to suppress decomposition .
Data Contradiction Analysis
Q. Why do some studies report conflicting bioactivity results for triazolopyrimidines?
- Methodology :
- Assay Standardization : Validate cell lines (e.g., HepG2 vs. HEK293) and incubation times (24–72 hrs). Fluorophenyl groups may show cytotoxicity in high-glucose media .
- SAR Studies : Systematically modify substituents (e.g., replace 2-F with 4-F) to isolate structure-activity trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
